molecular formula C21H21N3O4S3 B2979574 N-(2-(1H-indol-3-yl)ethyl)-2-(methylsulfonyl)-4-tosylthiazol-5-amine CAS No. 874594-17-9

N-(2-(1H-indol-3-yl)ethyl)-2-(methylsulfonyl)-4-tosylthiazol-5-amine

Cat. No.: B2979574
CAS No.: 874594-17-9
M. Wt: 475.6
InChI Key: WVTQOQMXYHXDNO-UHFFFAOYSA-N
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Description

N-(2-(1H-Indol-3-yl)ethyl)-2-(methylsulfonyl)-4-tosylthiazol-5-amine is a structurally complex thiazole derivative featuring a methylsulfonyl group at position 2, a tosyl (4-methylbenzenesulfonyl) group at position 4, and an indole-ethylamine substituent at position 3. The compound combines a thiazole core with sulfonyl and indole moieties, which are pharmacophores associated with diverse biological activities, including kinase inhibition and central nervous system (CNS) modulation. Its synthesis likely involves multi-step reactions, such as sulfonation, nucleophilic substitution, and coupling with indole derivatives. The indole group may enhance blood-brain barrier penetration, making it a candidate for neuroactive drug development .

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-4-(4-methylphenyl)sulfonyl-2-methylsulfonyl-1,3-thiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S3/c1-14-7-9-16(10-8-14)31(27,28)20-19(29-21(24-20)30(2,25)26)22-12-11-15-13-23-18-6-4-3-5-17(15)18/h3-10,13,22-23H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVTQOQMXYHXDNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(2-(1H-indol-3-yl)ethyl)-2-(methylsulfonyl)-4-tosylthiazol-5-amine , commonly referred to as an indole derivative, is part of a larger class of compounds known for their diverse biological activities. This article delves into the biological activity of this specific compound, exploring its mechanisms, efficacy, and potential therapeutic applications based on recent research findings.

Molecular Formula and Weight

  • Molecular Formula : C22H24N2O7S
  • Molecular Weight : 460.5 g/mol

The structure of this compound includes an indole moiety, a thiazole ring, and a sulfonyl group, which contribute to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of indole derivatives. For example, compounds with similar structures have shown selective antibacterial activity against Gram-negative bacteria such as Salmonella enterica and Escherichia coli . The compound may exhibit similar properties due to its structural similarities.

Anti-inflammatory Properties

The anti-inflammatory effects of related indole derivatives have been extensively studied. Compounds that inhibit cyclooxygenase enzymes (COX-1 and COX-2) and lipoxygenase (5-LOX) are particularly promising. For instance, certain derivatives demonstrated significant inhibition of these enzymes, suggesting potential applications in treating inflammatory conditions .

Cytotoxicity and Antiproliferative Effects

Indole derivatives have also been evaluated for their cytotoxic effects against various cancer cell lines. In vitro studies indicated that some synthesized compounds displayed significant antiproliferative activity against rapidly dividing cancer cells, such as A549 lung cancer cells . This suggests that the compound could be further investigated for its anticancer potential.

Study 1: Synthesis and Evaluation of Indole Derivatives

A study focused on synthesizing N-methylsulfonyl-indole derivatives found that several compounds exhibited dual COX-2/5-LOX inhibitory activity. The most active compounds were subjected to pharmacokinetic studies to evaluate their safety profiles .

Study 2: Antibacterial Efficacy Against MRSA

Another research effort highlighted the antibacterial activity of indole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The synthesized compounds demonstrated low minimum inhibitory concentrations (MIC), indicating strong antibacterial properties .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/PathwayReference
N-methylsulfonyl-indole derivative 4bAntibacterialSalmonella enterica
Indole derivative 5dAnti-inflammatoryCOX-2/5-LOX
Indole derivative 3cAntiproliferativeA549 cancer cells
Indole derivative with sulfonyl groupAntimicrobialMRSA

Comparison with Similar Compounds

Sulfonyl-Thiazole Derivatives

  • 2-(4-Chlorophenyl)sulfonyl-N-(3-methoxypropyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine (): This compound shares dual sulfonyl groups (4-chlorophenyl and 4-methylphenyl) but lacks the indole-ethylamine moiety. The 3-methoxypropyl chain may improve solubility compared to the indole-ethyl group in the target compound.
  • 4-(Benzenesulfonyl)-5-chloro-N-(pyridin-3-ylmethyl)-1,3-thiazol-2-amine (): Features a pyridinylmethyl group instead of indole-ethylamine. Key Difference: Pyridine substituents may alter binding affinity compared to indole, affecting target selectivity .

Thiadiazole Analogues

  • (E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine ():
    • Replaces the thiazole core with a thiadiazole ring.
    • Exhibits insecticidal and fungicidal activities due to planar structure and hydrogen-bonding capacity.
    • Key Difference : Thiadiazole derivatives generally show lower metabolic stability than thiazoles but broader pesticidal applications .

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Weight (g/mol) Sulfonyl Groups Heterocyclic Core Solubility (LogP) Bioactivity Notes
Target Compound ~550 Methylsulfonyl, Tosyl Thiazole ~3.2 (estimated) Potential CNS modulation, kinase inhibition
2-(4-Chlorophenyl)sulfonyl-N-(3-methoxypropyl)-... ~510 Dual sulfonyl Thiazole ~2.8 Enzyme inhibition, no CNS targeting
4-(Benzenesulfonyl)-5-chloro-N-(pyridin-3-ylmethyl)... ~420 Benzenesulfonyl Thiazole ~1.9 Electrophilic reactivity, antimicrobial
(E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)... ~350 Methylsulfanyl Thiadiazole ~3.5 Insecticidal, fungicidal

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